molecular formula C8H15NO B1378832 4,5,5-Trimethylpiperidin-2-one CAS No. 1461704-94-8

4,5,5-Trimethylpiperidin-2-one

Cat. No. B1378832
M. Wt: 141.21 g/mol
InChI Key: IIRFADPJNOICFO-UHFFFAOYSA-N
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Description

4,5,5-Trimethylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for 4,5,5-Trimethylpiperidin-2-one is 1S/C8H15NO/c1-6-4-7(10)9-5-8(6,2)3/h6H,4-5H2,1-3H3, (H,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4,5,5-Trimethylpiperidin-2-one has a molecular weight of 141.21 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Research on derivatives closely related to 4,5,5-Trimethylpiperidin-2-one, such as 1,2,5-trimethylpiperidin-4-ols, has demonstrated significant antimicrobial properties. These derivatives have shown a wide spectrum of antimicrobial activity against multiple test microorganisms, making them suitable for further testing and potential development into antimicrobial agents (Dyusebaeva et al., 2017).

Chemical Synthesis and Reactions

The reactivity of N-substituted piperidin-4-ones, including compounds related to 4,5,5-Trimethylpiperidin-2-one, with chalcone has been explored to synthesize heterocyclic 1,5-dicarbonyl compounds. These reactions have significant implications for the synthesis of complex organic molecules, showcasing the utility of such compounds in organic chemistry and drug synthesis (Vatsadze et al., 2004).

Enantioselective Synthesis

A study on 4-Hydroxypiperidin-2-ones, prepared through a Cu(I)-catalyzed reductive aldol cyclization, highlights the potential for enantioselective synthesis of highly functionalized piperidin-2-ones. This methodology facilitates the synthesis of compounds with significant biological activity, including those related to 4,5,5-Trimethylpiperidin-2-one (Lam et al., 2005).

Antimicrobial Evaluation

Substituted piperidin-4-one oxime ethers, structurally related to 4,5,5-Trimethylpiperidin-2-one, have been synthesized and evaluated for their antimicrobial properties. These studies not only provide insights into the antimicrobial potential of such compounds but also offer a foundation for the development of new antimicrobial agents (Ramalingan et al., 2006).

Enantioselective Reduction

Efficient synthesis of enantiopure compounds through asymmetric reduction of ketones demonstrates the versatility of 4,5,5-Trimethylpiperidin-2-one related compounds in synthesizing biologically active molecules. This research underlines the importance of such compounds in medicinal chemistry and the development of pharmaceuticals (Zhang et al., 2008).

Future Directions

Piperidine derivatives, including 4,5,5-Trimethylpiperidin-2-one, have significant potential in the field of drug discovery. They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, future research in this area is likely to continue exploring the potential uses of these compounds in various therapeutic applications.

properties

IUPAC Name

4,5,5-trimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-7(10)9-5-8(6,2)3/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRFADPJNOICFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5-Trimethylpiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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